molecular formula C11H21NS B14529783 1-(3-Methylbutyl)azepane-2-thione CAS No. 62353-46-2

1-(3-Methylbutyl)azepane-2-thione

Cat. No.: B14529783
CAS No.: 62353-46-2
M. Wt: 199.36 g/mol
InChI Key: DMPRZQWNTGHUQW-UHFFFAOYSA-N
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Description

1-(3-Methylbutyl)azepane-2-thione is an organic compound belonging to the azepane family. Azepanes are seven-membered heterocyclic compounds containing one nitrogen atom. This particular compound features a thione group (a sulfur analog of a ketone) at the second position and a 3-methylbutyl substituent at the first position. Its unique structure imparts distinct chemical and physical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylbutyl)azepane-2-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-methylbutylamine with a suitable thiocarbonyl compound, such as carbon disulfide, followed by cyclization to form the azepane ring. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent like ethanol to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts, such as palladium or platinum, can enhance the efficiency of the cyclization reaction. Additionally, advanced purification techniques, such as distillation and crystallization, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylbutyl)azepane-2-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

    Substitution: Alkyl halides, sodium hydride, dimethylformamide as a solvent.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various N-substituted azepane derivatives.

Scientific Research Applications

1-(3-Methylbutyl)azepane-2-thione has found applications in several scientific research areas:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Methylbutyl)azepane-2-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The azepane ring structure allows for interactions with various receptors and ion channels, modulating their function. These interactions can lead to changes in cellular signaling pathways, ultimately affecting physiological processes.

Comparison with Similar Compounds

    Azepane: The parent compound without the thione group.

    1-(3-Methylbutyl)azepane: The compound without the thione group.

    Azepane-2-thione: The compound without the 3-methylbutyl substituent.

Uniqueness: 1-(3-Methylbutyl)azepane-2-thione is unique due to the presence of both the thione group and the 3-methylbutyl substituent. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

62353-46-2

Molecular Formula

C11H21NS

Molecular Weight

199.36 g/mol

IUPAC Name

1-(3-methylbutyl)azepane-2-thione

InChI

InChI=1S/C11H21NS/c1-10(2)7-9-12-8-5-3-4-6-11(12)13/h10H,3-9H2,1-2H3

InChI Key

DMPRZQWNTGHUQW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1CCCCCC1=S

Origin of Product

United States

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